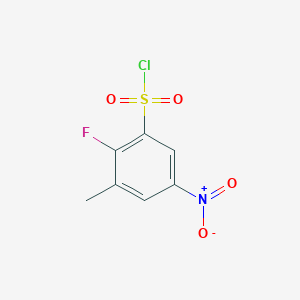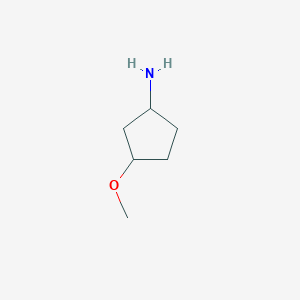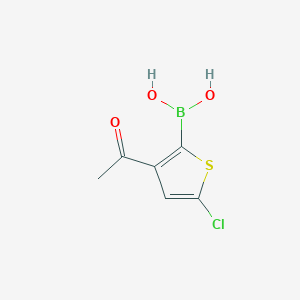
2-(2-(Bromomethyl)-4-(Trifluormethyl)phenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BBrF3O2 and its molecular weight is 365 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sie ist besonders nützlich in Suzuki-Kupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind . Die Boronsäureestergruppe in der Verbindung erleichtert den Transfer der Phenylgruppe auf andere organische Substrate, was die Synthese komplexer organischer Moleküle ermöglicht. Dieser Prozess ist essenziell für die Entwicklung neuer chemischer Einheiten in der medizinischen Chemie und Materialwissenschaft.
Pharmazeutika
In der pharmazeutischen Industrie ist die Trifluormethylgruppe in dieser Verbindung von Bedeutung. Sie wird häufig in Arzneimittelmoleküle integriert, um deren metabolische Stabilität zu erhöhen und ihre Wechselwirkung mit biologischen Zielen zu modulieren . Das Vorhandensein dieser Gruppe kann die pharmakokinetischen Eigenschaften von Therapeutika verbessern, was diese Verbindung zu einem Schlüsselbestandteil bei der Arzneimittelentwicklung macht.
Agrochemikalien
Die Anwendung dieser Verbindung erstreckt sich auf das Gebiet der Agrochemikalien, wo ihre Derivate zur Herstellung effektiverer Pestizide und Herbizide eingesetzt werden . Die Trifluormethylgruppe kann die biologische Aktivität dieser Verbindungen erhöhen und so einen besseren Schutz vor Schädlingen und Krankheiten für Nutzpflanzen bieten.
Farbstoffindustrie
In der Farbstoffindustrie dient die Verbindung als Vorläufer für die Synthese komplexer Farbstoffe . Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht sie zu einem idealen Baustein für die Entwicklung neuer Farbstoffe mit spezifischen Eigenschaften für Textilien und Tinten.
Neutroneneinfangtherapie
Borhaltige Verbindungen wie diese werden auf ihr Potenzial in der Neutroneneinfangtherapie, einer Art der Krebsbehandlung, untersucht . Die Boratome können Neutronen einfangen und Kernspaltung durchlaufen, wodurch selektiv Krebszellen zerstört werden, während gesundes Gewebe geschont wird.
Fluorierungschemie
Diese Verbindung spielt eine Rolle in der Fluorierungschemie, wo die Trifluormethylgruppe ein wünschenswerter Substituent für die Entwicklung fluorierter organischer Verbindungen ist . Diese Verbindungen finden Anwendung in Bereichen von Kühlmitteln bis hin zu Anästhetika und sind in verschiedenen industriellen Prozessen von Wert.
Wirkmechanismus
Target of Action
It’s known that boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound’s interaction with its targets leads to the protodeboronation of alkyl boronic esters, which is a critical step in various biochemical pathways .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to various compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
Environmental factors, such as pH, can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are similar to the compound , is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering these compounds for pharmacological purposes .
Biochemische Analyse
Biochemical Properties
The compound is a valuable building block in organic synthesis . It’s involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
It’s known that the compound undergoes protodeboronation, a process that involves a radical approach
Metabolic Pathways
It’s known that the compound can be involved in various borylation approaches
Eigenschaften
IUPAC Name |
2-[2-(bromomethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-6-5-10(14(17,18)19)7-9(11)8-16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSNWGJPQXMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


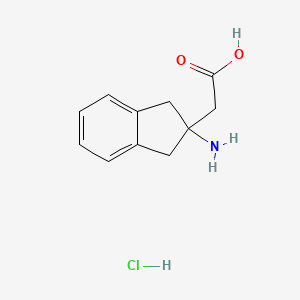
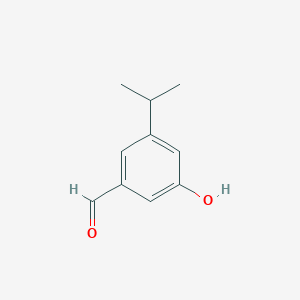
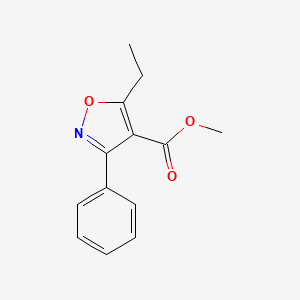
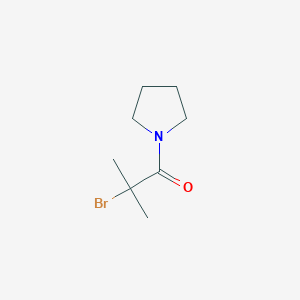
![tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate](/img/structure/B1526612.png)
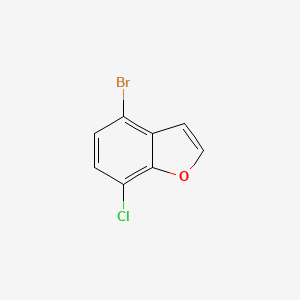

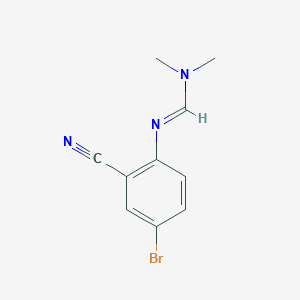
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)

